molecular formula C19H13F3N6O2 B2997055 N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide CAS No. 1251710-91-4

N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide

Cat. No.: B2997055
CAS No.: 1251710-91-4
M. Wt: 414.348
InChI Key: PAHFTHCAWHPHMR-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with a primary research focus on FGFR1. This compound functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby potently inhibiting receptor autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways. Its design incorporates a [1,2,4]triazolo[4,3-a]pyrimidine core, a known pharmacophore for kinase inhibition, which contributes to its high affinity and selectivity profile. The primary research application of this inhibitor is in the field of oncology, where it is used as a chemical probe to investigate the role of FGFR signaling in cancer cell proliferation, survival, and migration. It is particularly valuable for studying tumors characterized by FGFR amplifications, mutations, or fusions, such as those found in certain breast, lung, and bladder cancers. Research utilizing this compound has been instrumental in elucidating mechanisms of resistance to other targeted therapies and in exploring potential combination treatment strategies. Preclinical studies employ this acetamide derivative to validate FGFR as a therapeutic target and to assess the phenotypic consequences of its inhibition in both in vitro and in vivo models. This makes it a critical tool for researchers dissecting complex signal transduction networks and advancing the development of novel anti-cancer agents.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6O2/c20-11-1-4-13(5-2-11)23-16-7-8-27-18(25-16)26-28(19(27)30)10-17(29)24-15-9-12(21)3-6-14(15)22/h1-9H,10H2,(H,24,29)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHFTHCAWHPHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents help in the selective introduction of fluorine atoms at specific positions on the aromatic rings.

    Coupling Reactions: The final step involves coupling the triazolopyrimidine core with the fluorophenyl groups. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of N-oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.

    Medicine: Investigated for its potential therapeutic applications. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The triazolopyrimidine core can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo[4,3-c]pyrimidine Derivatives

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
  • Structural Differences :
    • Phenyl substituents : 2,5-Dimethylphenyl (vs. 2,5-difluorophenyl) in the acetamide side chain.
    • Core substitution : Triazolo[4,3-c]pyrimidine (vs. 4,3-a) with methyl groups at position 5.
  • Impact on Properties: Molecular weight: 420.45 (lower than the target compound due to methyl groups). Solubility: Methyl groups may increase lipophilicity compared to fluorine.
2-{5-[(4-Fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide (CAS 1251574-23-8, )
  • Structural Differences: Substituent position: 4-Fluoro-3-methylphenylamino (vs. 4-fluorophenylamino) on the triazolo-pyrimidine. Acetamide side chain: 2-Fluorophenyl (vs. 2,5-difluorophenyl).
  • Molecular weight: 424.4 (slightly higher than the target compound due to methyl addition) .

Thieno[3,2-d]pyrimidine Analogs

N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ()
  • Structural Differences: Core structure: Thieno[3,2-d]pyrimidine (vs. triazolo[4,3-a]pyrimidine). Substituents: 4-Methoxyphenyl (electron-donating) at position 7 (vs. 4-fluorophenylamino).
  • Impact on Properties: Planarity: Thieno-pyrimidine’s sulfur atom reduces aromaticity, altering binding pocket compatibility. Metabolic stability: Methoxy groups may increase susceptibility to oxidative metabolism compared to fluorine .

Substituent Position and Electronic Effects ()

NMR studies on triazolopyrimidine analogs (e.g., Rapa, compounds 1 and 7) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, indicating changes in electronic environments. For the target compound:

  • Fluorine atoms in the 2,5-difluorophenyl group create a polarized region, enhancing hydrogen-bond acceptor capacity.
  • 4-Fluorophenylamino group stabilizes the triazolo-pyrimidine core via resonance, affecting reactivity and binding .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Molecular Weight Key Substituents Inferred Properties
Target Compound Triazolo[4,3-a]pyrimidine Not Provided 2,5-Difluorophenyl; 4-fluorophenylamino High electronegativity, potential selectivity
N-(2,5-Dimethylphenyl)-2-{5-[(4-FP)amino]-7-methyl-3-oxo-triazolo[4,3-c]pyrimidin-2-yl}acetamide () Triazolo[4,3-c]pyrimidine 420.45 2,5-Dimethylphenyl; 7-methyl Increased lipophilicity, steric hindrance
N-(2,5-DFP)-2-[7-(4-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide () Thieno[3,2-d]pyrimidine Not Provided 4-Methoxyphenyl Reduced aromaticity, metabolic lability
CAS 1251574-23-8 () Triazolo[4,3-c]pyrimidine 424.4 4-Fluoro-3-methylphenylamino; 2-FP Steric effects, moderate electronegativity

Biological Activity

N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a triazole-pyrimidine core. Key properties include:

  • Molecular Weight: 414.3 g/mol
  • LogP (XLogP3-AA): 1.9
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 6
  • Rotatable Bonds: 5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and subsequent modifications to introduce fluorinated phenyl groups. The synthetic pathway often employs methods such as nucleophilic substitution and cyclocondensation reactions to achieve the desired molecular architecture.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole scaffold. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and apoptosis.

In a study focusing on fluorinated triazoles, compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that derivatives of triazole exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.

A comparative study showed that certain triazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations include:

  • Fluorination: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring: This moiety is crucial for biological activity; modifications can lead to varied pharmacological profiles.

Case Studies

  • Anticancer Screening : In one study involving a library of triazole derivatives screened against multicellular spheroids derived from cancer cell lines, several compounds showed promising results in reducing tumor viability .
  • Antimicrobial Efficacy : A series of experiments assessed the efficacy of various triazole derivatives against resistant bacterial strains. Compounds with similar structures demonstrated significant activity against Acinetobacter baumannii, indicating potential for treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation of aminotriazoles with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, similar compounds (e.g., pyrazolo[4,3-d]pyrimidines) are synthesized via multi-step reactions involving amidation, cyclization, and halogenation . Yield optimization can be achieved by controlling stoichiometric ratios (e.g., amine:imine forms at 50:50 ratios) and using catalysts like Pd for cross-coupling reactions. Statistical experimental design (e.g., factorial design) minimizes trial-and-error approaches by identifying critical parameters such as temperature, solvent polarity, and reaction time .

Q. How can the structural conformation of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H NMR : Key proton environments (e.g., aromatic NH at δ 11.20–13.30 ppm) and splitting patterns confirm substitution patterns and tautomeric equilibria (amine/imine ratios) .
  • X-ray crystallography : Single-crystal analysis resolves disorder in heterocyclic cores (e.g., pyrimidine rings) and validates bond lengths (mean C–C = 0.005 Å) .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., Cl/F substituents) and molecular ion peaks (e.g., [M+H]+ at m/z 394.382 for analogous compounds) .

Q. What are the primary challenges in purifying this compound, and what separation techniques are most effective?

  • Methodological Answer : Challenges include isolating polar intermediates and removing unreacted fluorophenyl precursors. Techniques:

  • Column chromatography : Use gradient elution with hexane/ethyl acetate mixtures to separate regioisomers.
  • Membrane separation : Optimize pore size (e.g., 0.2 µm) for nanofiltration of acetamide derivatives .
  • Recrystallization : Polar solvents (e.g., DMF/water) enhance crystal lattice stability for high-purity (>95%) products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QM/MM) predict the reactivity of the triazolopyrimidine core in catalytic reactions?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) map transition states and activation energies for nucleophilic attacks at the pyrimidine C-2 position .
  • Solvent effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics (e.g., DMSO vs. THF) .
  • AI-driven optimization : Machine learning (e.g., neural networks) identifies optimal conditions (e.g., 80°C, 12h) by training on datasets of analogous triazolo reactions .

Q. What strategies resolve contradictions in biological activity data (e.g., IC50 variability) across different assay conditions?

  • Methodological Answer :

  • Meta-analysis : Normalize data using Z-scores to account for inter-lab variability in cell lines (e.g., HEK293 vs. HeLa).
  • Heterogeneity testing : Apply ANOVA to evaluate pH, temperature, and solvent (DMSO%) effects on bioactivity .
  • Orthogonal assays : Validate kinase inhibition with SPR (surface plasmon resonance) if ELISA results are inconsistent .

Q. How can reaction engineering principles improve scalability for multi-step syntheses of this compound?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., unstable imine intermediates) via precise residence time control .
  • Process simulation : Aspen Plus models optimize heat/mass transfer for exothermic amidation steps .
  • Scale-up criteria : Maintain geometric similarity (e.g., impeller diameter) and match Reynolds numbers during agitator scaling .

Q. What advanced spectroscopic techniques characterize dynamic equilibria (e.g., keto-enol tautomerism) in this compound?

  • Methodological Answer :

  • VT-NMR (Variable Temperature NMR) : Monitor tautomeric shifts (e.g., NH proton exchange) between 25°C and 80°C .
  • 2D NOESY : Correlate spatial proximity of fluorophenyl and triazole protons to confirm intramolecular H-bonding .
  • In situ IR spectroscopy : Track carbonyl stretching frequencies (1650–1750 cm⁻¹) during tautomer transitions .

Methodological Tools and Resources

  • Data Management : Use ELN (Electronic Lab Notebook) systems with encryption protocols to archive raw spectra and reaction logs .
  • Software : COMSOL Multiphysics for reactor simulation ; MestReNova for NMR analysis .
  • Safety : Follow first-aid measures for acetamide exposure (e.g., eye rinsing for 15+ minutes) .

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